

Introduction: The Strategic Importance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloroquinolin-6-amine**

Cat. No.: **B1591475**

[Get Quote](#)

In the landscape of medicinal chemistry, the quinoline moiety stands as a "privileged scaffold"—a molecular framework that consistently appears in bioactive compounds and approved therapeutics.^{[1][2][3]} Its rigid, bicyclic aromatic structure provides an ideal foundation for constructing molecules that can precisely interact with biological targets. Within this important class, **2-Chloroquinolin-6-amine** has emerged as a particularly valuable building block for researchers and drug development professionals. Its unique arrangement of a reactive chlorine atom and a versatile amino group on the quinoline core offers a rich platform for synthetic elaboration and the development of potent therapeutic agents, especially in oncology.^{[1][4]}

This guide provides an in-depth technical overview of **2-Chloroquinolin-6-amine**, from its fundamental chemical and physical properties to its synthesis and critical applications in the design of next-generation kinase inhibitors.

Chemical Identity and Molecular Structure

2-Chloroquinolin-6-amine is a heterocyclic aromatic compound. The defining features are a quinoline core, a chlorine atom at the C2 position, and an amine group at the C6 position. The chlorine atom at the C2 position is particularly susceptible to nucleophilic aromatic substitution, making it a key handle for synthetic diversification. The amine group at C6 provides another site for modification, crucial for tuning the molecule's interaction with specific biological targets.^{[1][5]}

Caption: Chemical structure of **2-Chloroquinolin-6-amine** with numbering.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of **2-Chloroquinolin-6-amine** is essential for its effective use in a laboratory setting, from designing reaction conditions to ensuring appropriate storage.

Physical and Chemical Properties

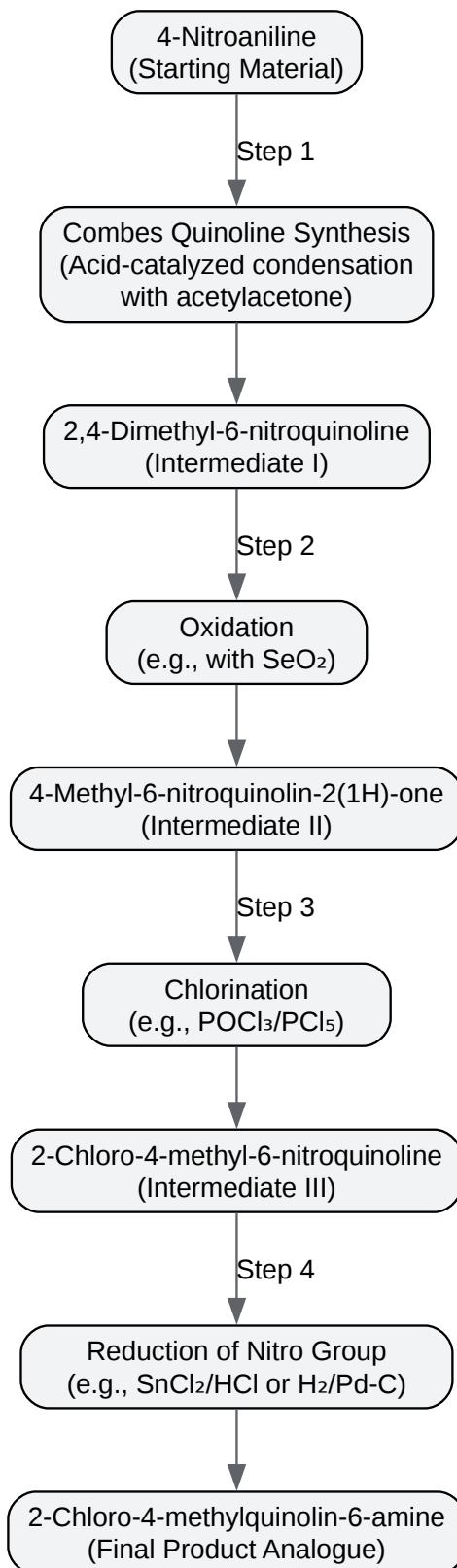
The key identifiers and physical properties of **2-Chloroquinolin-6-amine** are summarized below. These values are critical for reaction planning, purification, and quality control.

Property	Value	Reference(s)
IUPAC Name	2-chloro-6-quinolinamine	
CAS Number	238756-47-3	[6]
Molecular Formula	C ₉ H ₇ CIN ₂	[6]
Molecular Weight	178.62 g/mol	[6]
Physical Form	Solid	
Purity	Typically ≥95%	
Storage	2-8°C, inert atmosphere, keep in dark place	

Spectroscopic Data Interpretation

While a comprehensive public database of experimental spectra for this specific molecule is limited, its spectroscopic profile can be reliably predicted based on its constituent parts: the 2-chloroquinoline core and the 6-amino substituent.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The introduction of the electron-donating amino group at the C6 position will cause an upfield shift (to a lower ppm value) for adjacent protons (H5 and H7) compared to the unsubstituted 2-chloroquinoline parent molecule.


- ^{13}C NMR: The carbon spectrum for the parent 2-chloroquinoline shows characteristic peaks, with C2 being significantly affected by the attached chlorine.[7] The presence of the amino group at C6 would cause a notable upfield shift for the C6 carbon and influence the chemical shifts of neighboring carbons (C5, C7, C4a, C8a).
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by vibrations characteristic of the quinoline ring. Key diagnostic peaks would include N-H stretching vibrations from the primary amine group, typically appearing as two bands in the $3200\text{-}3500\text{ cm}^{-1}$ region.[8] Aromatic C-H stretching will be observed just above 3000 cm^{-1} , and C=C/C=N stretching vibrations within the aromatic system will appear in the $1500\text{-}1600\text{ cm}^{-1}$ range. The C-Cl stretch typically appears in the $850\text{-}550\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) at m/z 178. A characteristic isotopic pattern for the presence of one chlorine atom ($\text{M}+2$ peak at approximately one-third the intensity of the M^+ peak) will be a definitive feature.

Synthesis and Chemical Reactivity

The synthesis of **2-Chloroquinolin-6-amine** can be approached through established methodologies for quinoline construction. A common and logical pathway involves building the substituted quinoline ring first, followed by the introduction of the chloro and amino functionalities.

Representative Synthetic Workflow

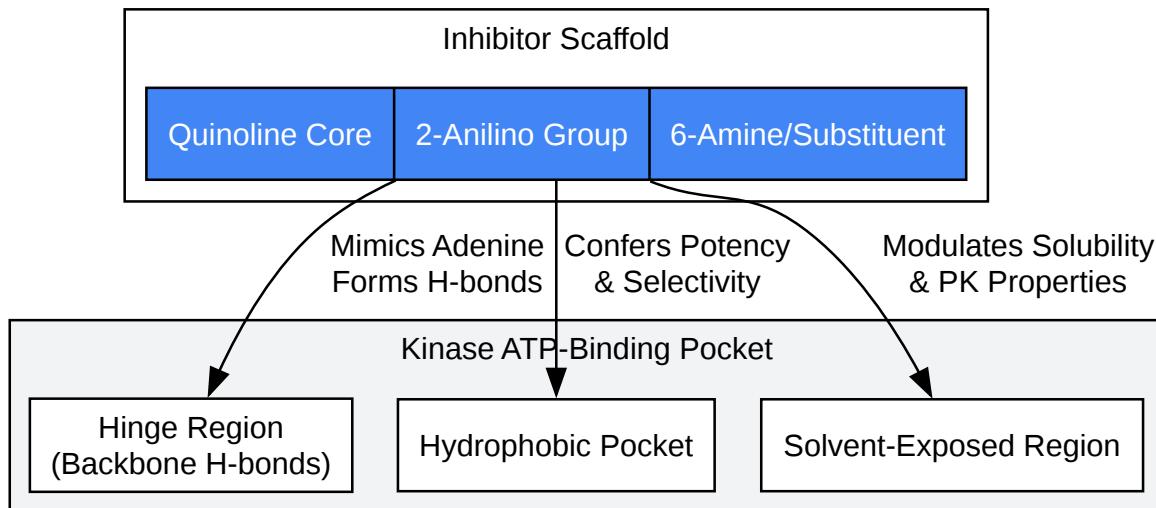
The causality behind this multi-step synthesis is rooted in achieving the desired substitution pattern efficiently. Starting with a commercially available and correctly substituted aniline precursor is key. The nitro group is a versatile precursor to the amine, which is introduced via a well-established reduction reaction. Chlorination of the resulting quinolinone is a standard and high-yielding transformation.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for a **2-chloroquinolin-6-amine** analogue.

Key Reactions and Mechanistic Insights

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This makes **2-Chloroquinolin-6-amine** an excellent substrate for reactions with various nucleophiles (e.g., anilines, alcohols, thiols) to generate diverse libraries of compounds. This reaction is the cornerstone of its use in drug discovery.[4][9]
- Reactions of the Amino Group: The amine at C6 can undergo standard reactions such as acylation, alkylation, or diazotization, providing a secondary point for diversification to explore structure-activity relationships (SAR).


Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of **2-Chloroquinolin-6-amine** and its derivatives is in the development of kinase inhibitors for cancer therapy.[1][2][4] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1]

Rationale as a Kinase Inhibitor Scaffold

The quinoline core serves as an effective mimic of the adenine region of adenosine triphosphate (ATP), the natural substrate for kinases.[1] This allows quinoline-based molecules to competitively bind to the ATP-binding pocket of a target kinase, blocking its activity and disrupting downstream signaling pathways that promote tumor growth.

- The Role of the 2-Chloro Position: This position is often used to introduce larger, substituted aniline moieties via an SNAr reaction.[4] This appended group projects into a specific region of the kinase active site, and by varying its structure, chemists can achieve high levels of both potency and selectivity for the target kinase (e.g., EGFR, VEGFR) over other kinases in the human kinome.[4]
- The Role of the 6-Amino Position: The amino group can serve as a hydrogen bond donor or a point of attachment for solubilizing groups, which can improve the pharmacokinetic profile of the drug candidate.

[Click to download full resolution via product page](#)

Caption: Pharmacophore model for a 2,6-disubstituted quinoline kinase inhibitor.

Safety, Handling, and Storage

As a laboratory chemical, **2-Chloroquinolin-6-amine** must be handled with appropriate precautions to ensure personnel safety.

Hazard Identification

Based on available data, the compound is classified with the following hazards:

- GHS Pictogram: GHS07 (Exclamation mark)
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Recommended Handling Protocol

A self-validating safety protocol ensures that risks are systematically minimized.

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10][11]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[10]
 - Respiratory Protection: If dust formation is likely, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.
- Safe Handling Practices: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
- Storage: Store the container tightly closed in a cool, dry, and dark place under an inert atmosphere as recommended.

Conclusion

2-Chloroquinolin-6-amine is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, combined with the proven biological relevance of the quinoline scaffold, makes it an indispensable starting point for the synthesis of targeted therapeutics. The ability to selectively modify both the C2 and C6 positions provides a robust platform for generating compound libraries with diverse pharmacological profiles, particularly in the highly competitive field of kinase inhibitor development. As researchers continue to explore new therapeutic targets, the versatility of **2-Chloroquinolin-6-amine** ensures its continued importance in the pipeline of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 238756-47-3 CAS MSDS (2-CHLOROQUINOLIN-6-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. mdpi.com [mdpi.com]
- 10. aksci.com [aksci.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Quinoline Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591475#2-chloroquinolin-6-amine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com